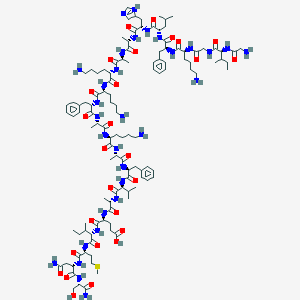
3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid
Descripción general
Descripción
3alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid is a bile acid derivative involved in various biological processes. Its structure and functions are derived from the core steroidal framework common to cholanoids, which play crucial roles in lipid digestion and absorption, as well as in the regulation of cholesterol levels in organisms.
Synthesis Analysis
The synthesis of related bile acid derivatives involves complex chemical reactions starting from basic cholan structures. For example, Harano et al. (1977) describe the dehydration products of chenodeoxycholic acid obtained through treatment with concentrated hydrochloric acid, providing insights into the chemical transformations applicable to similar compounds (Harano et al., 1977).
Molecular Structure Analysis
The molecular structure of 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid and related compounds is characterized by specific hydroxylation patterns on the cholan skeleton, which significantly influence their biological function and chemical behavior. The structure elucidation is typically performed through spectral measurements and chemical analysis, as demonstrated by Harano et al. (1977) for related compounds.
Chemical Reactions and Properties
Bile acids, including 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid, undergo various chemical reactions, including oxidation, reduction, and conjugation. These reactions are essential for their biological activity and metabolism. For example, Kurosawa et al. (2001) discuss the synthesis of coenzyme A esters for the study of bile acid biosynthesis (Kurosawa et al., 2001).
Physical Properties Analysis
The physical properties of bile acids like 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic acid include solubility, melting point, and crystalline structure, which are critical for their function and interaction with biological molecules. The crystal structures and hydrogen bond networks, as examined by Jover et al. (2004), offer insights into the solid-state properties of these compounds (Jover et al., 2004).
Chemical Properties Analysis
The chemical properties, such as acidity, reactivity, and hydrophilicity, are influenced by the hydroxyl groups and the steroidal framework. These properties determine the interaction of bile acids with lipids, proteins, and enzymes. The synthesis and chemical behavior of similar compounds, as discussed by Iida et al. (2002), help understand the functionalities of these molecules in biological systems (Iida et al., 2002).
Aplicaciones Científicas De Investigación
1. Spectral Analysis and Structural Insights
In the realm of spectral analysis and structural studies, research has focused on understanding the chemical structure and properties of derivatives of 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid. Harano et al. (1977) investigated the dehydration products of chenodeoxycholic acid, identifying spectral measurements and structural details of compounds like 3alpha-hydroxy-5beta, 14beta-chol-8-en-24-oic acid, a dehydration product of the primary compound (Harano, Fujita, Harano, & Yamasaki, 1977).
2. Crystal Structure and Supramolecular Architecture
Bertolasi et al. (2005) explored the crystal structures of oxo-cholic acids, including variants like 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oic acid. The study reveals diverse supramolecular architectures, highlighting the cooperative hydrogen bonds and packing motifs that dominate the structures of these compounds (Bertolasi, Ferretti, Pretto, Fantin, Fogagnolo, & Bortolini, 2005).
3. Electrochemical Oxidation and Product Formation
Medici et al. (2001) discussed the regioselectivity in the anodic electrochemical oxidation of cholic acid, detailing the formation of various products including 3alpha,12alpha-Dihydroxy-7-oxo-5beta-cholan-24-oic acid and its role in the reaction process (Medici, Pedrini, Battisti, Fantin, Fogagnolo, & Guerrini, 2001).
4. Coenzyme A Ester Synthesis for Biochemical Studies
Kurosawa et al. (2001) synthesized coenzyme A esters of variants like 3alpha,7alpha-dihydroxy-24-oxo-5beta-cholestan-26-oic acids for studying the side chain cleavage in bile acid biosynthesis. This research contributes to understanding the biochemical pathways and mechanisms involved in bile acid metabolism (Kurosawa, Fujiwara, Nakano, Sato, Yoshimura, & Murai, 2001).
5. Blood-Brain Barrier Permeation Studies
Mikov et al. (2004) investigated the efficacy of 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate as a blood-brain barrier permeator, examining its effects on central nervous system uptake and drug efficacy. This research provides insights into the potential medical applications of this compound in enhancing drug delivery to the brain (Mikov, Kevrešan, Kuhajda, Jakovljević, & Vasović, 2004).
Propiedades
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGVEGMKQFWNSR-MFSKYVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258025 | |
| Record name | (3α,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3a,12b-Dihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid | |
CAS RN |
570-62-7 | |
| Record name | (3α,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=570-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3alpha, 12beta-Dihydroxy-5beta-cholanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3α,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3a,12b-Dihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)


![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)



